REACTION_CXSMILES
|
C([Li])CCC.I[C:7]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][CH:8]=1.[O:14]1[CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]1.O>C1COCC1>[I:13][C:10]1[CH:11]=[CH:12][C:7]([C:17]2([OH:20])[CH2:18][CH2:19][O:14][CH2:15][CH2:16]2)=[CH:8][CH:9]=1
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Name
|
|
Quantity
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8.76 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
7.49 g
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Type
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reactant
|
Smiles
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IC1=CC=C(C=C1)I
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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Quantity
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2.09 mL
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Type
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reactant
|
Smiles
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O1CCC(CC1)=O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at −78° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting mixture was stirred at −78° C. for 1.5 hours
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Duration
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1.5 h
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Type
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STIRRING
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Details
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After stirring the mixture for another 3 hours at room temperature
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Duration
|
3 h
|
Type
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EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
|
Organic layer was washed once with water and once with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
After removing anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
by filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from cyclohexane/ethyl acetate mixed solvent
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C1(CCOCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |